molecular formula C9H9BrCl2N2 B1373390 7-Bromoquinolin-3-amine dihydrochloride CAS No. 1266226-05-4

7-Bromoquinolin-3-amine dihydrochloride

Cat. No.: B1373390
CAS No.: 1266226-05-4
M. Wt: 295.99 g/mol
InChI Key: WWOBJYQAUMAHIX-UHFFFAOYSA-N
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Description

7-Bromoquinolin-3-amine dihydrochloride (CAS 1266226-05-4) is a high-purity chemical building block with the molecular formula C 9 H 9 BrCl 2 N 2 and a molecular weight of 295.99 g/mol . This compound serves as a key synthetic intermediate in medicinal chemistry, particularly in the development of novel quinoline-based therapeutics. The bromine substituent at the 7-position makes it a versatile precursor for cross-coupling reactions, such as Suzuki-Miyaura borylation, to create more complex biaryl structures for biological evaluation . Research indicates that derivatives based on the 2-aminoquinoline scaffold, such as 7-phenyl-2-aminoquinolines, are potent and selective inhibitors of neuronal nitric oxide synthase (nNOS) . The overproduction of nitric oxide by nNOS is implicated in neurodegenerative diseases, making nNOS inhibition a therapeutically desirable strategy for conditions like Alzheimer's, Parkinson's, and Huntington's disease . Compounds derived from this chemical class have been shown to occupy specific water-filled pockets in the nNOS active site and can achieve high selectivity for the neuronal isoform over related enzymes, which is crucial for avoiding cardiovascular side effects . As such, this compound provides researchers with a critical starting point for synthesizing and optimizing new small-molecule inhibitors for neuroscientific and pharmacological research. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

7-bromoquinolin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2.2ClH/c10-7-2-1-6-3-8(11)5-12-9(6)4-7;;/h1-5H,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWOBJYQAUMAHIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)N)Br.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70694339
Record name 7-Bromoquinolin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1266226-05-4
Record name 7-Bromoquinolin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Pathways and Advanced Methodologies for 7 Bromoquinolin 3 Amine Dihydrochloride

Precursor Synthesis and Functional Group Introduction Strategies

The construction of the 7-bromoquinolin-3-amine (B594695) molecule necessitates a carefully planned sequence of reactions to ensure the correct regiochemistry of the substituents. The two primary functional groups, the bromo and amino moieties, can be introduced through various synthetic routes, each with its own set of advantages and challenges.

Regioselective Bromination at the C-7 Position of Quinoline (B57606) Derivatives

Achieving regioselective bromination at the C-7 position of the quinoline ring is a critical step in the synthesis of the target compound. The directing effects of existing substituents on the quinoline nucleus play a pivotal role in determining the position of electrophilic substitution.

One common strategy involves the use of a starting material that directs bromination to the desired C-7 position. For instance, the Skraup synthesis, a classic method for quinoline synthesis, can be adapted using a appropriately substituted aniline. The reaction of 3-bromoaniline (B18343) with glycerol, sulfuric acid, and an oxidizing agent such as nitrobenzene (B124822) can yield 7-bromoquinoline (B152726). This method provides a direct route to a key intermediate.

Another approach involves the direct bromination of a pre-formed quinoline derivative. The regioselectivity of this bromination is highly dependent on the reaction conditions and the presence of other functional groups. For example, the bromination of 8-substituted quinolines has been studied, and while this can lead to substitution at various positions, careful control of reagents and conditions is necessary to favor C-7 bromination.

Starting MaterialReagentsProductNotes
3-BromoanilineGlycerol, H₂SO₄, Oxidizing agent7-BromoquinolineClassic Skraup synthesis.
QuinolineBrominating agent (e.g., NBS, Br₂)Mixture of bromoquinolinesRegioselectivity can be an issue.

Regioselective Amination at the C-3 Position of Quinoline Derivatives

The introduction of an amino group at the C-3 position of the quinoline ring can be accomplished through several methodologies. The choice of method often depends on the nature of the precursor available.

One viable route is through the reduction of a 3-nitroquinoline (B96883) derivative. The synthesis of 7-bromo-3-nitroquinoline, a key intermediate, can be achieved through nitration of 7-bromoquinoline. Subsequent reduction of the nitro group, commonly using reducing agents such as tin(II) chloride (SnCl₂) or catalytic hydrogenation, affords the desired 7-bromoquinolin-3-amine.

Another powerful strategy for introducing the C-3 amino group is through the amination of a 3-haloquinoline. For instance, 3-bromoquinoline (B21735) can undergo nucleophilic aromatic substitution with ammonia (B1221849) or an ammonia equivalent. The reactivity of the C-3 position towards nucleophilic attack is a key factor in the success of this reaction. Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, which utilizes a palladium catalyst, have become increasingly important for the formation of carbon-nitrogen bonds and can be applied to the amination of haloquinolines.

A third approach involves the conversion of a carboxylic acid group at the C-3 position into an amine via rearrangement reactions. The synthesis of 7-bromoquinoline-3-carboxylic acid can be a precursor. This carboxylic acid can then be converted to an acyl azide, which upon heating undergoes a Curtius rearrangement to form an isocyanate. Subsequent hydrolysis of the isocyanate yields the desired 3-aminoquinoline (B160951). Alternatively, the corresponding carboxamide can be subjected to a Hofmann rearrangement to achieve the same transformation.

PrecursorReagentsMethod
7-Bromo-3-nitroquinolineSnCl₂/HCl or H₂/Pd-CReduction of nitro group
3-Halo-7-bromoquinolineNH₃ or Pd-catalyst/Amine sourceNucleophilic Aromatic Substitution / Buchwald-Hartwig Amination
7-Bromoquinoline-3-carboxylic acid1. SOCl₂, NaN₃ 2. Heat 3. H₂OCurtius Rearrangement
7-Bromoquinoline-3-carboxamideBr₂, NaOHHofmann Rearrangement

Sequential Introduction of Bromine and Amine Moieties onto the Quinoline Scaffold

Sequence A: Bromination followed by Amination

Synthesis of 7-bromoquinoline: This can be achieved, for example, through the Skraup synthesis starting from 3-bromoaniline.

Introduction of a precursor to the amine group at C-3: This could involve the nitration of 7-bromoquinoline to yield 7-bromo-3-nitroquinoline.

Formation of the amine group: Reduction of the nitro group then yields 7-bromoquinolin-3-amine.

Sequence B: Amination followed by Bromination

Synthesis of a 3-aminoquinoline derivative: This could be achieved through various methods, such as the reduction of 3-nitroquinoline.

Regioselective bromination at C-7: The directing effect of the C-3 amino group would need to be carefully considered to achieve selective bromination at the desired C-7 position. The amino group is an activating group, which could lead to multiple bromination products. Therefore, protection of the amino group might be necessary before the bromination step.

Salt Formation and Crystallization of Dihydrochloride (B599025) Species

Once the free base, 7-bromoquinolin-3-amine, has been synthesized and purified, the final step is the formation of the dihydrochloride salt. This is a common practice for amine-containing pharmaceutical compounds to improve their stability, solubility, and handling properties.

Optimization of Dihydrochloride Salt Synthesis from Aminoquinolines

The formation of the dihydrochloride salt is typically achieved by treating a solution of the 7-bromoquinolin-3-amine free base with two equivalents of hydrochloric acid. The quinoline ring contains two basic nitrogen atoms: the quinoline nitrogen (N-1) and the exocyclic amino group at C-3. Both of these sites can be protonated by a strong acid like HCl.

The choice of solvent is a critical parameter in the salt formation process. Solvents such as ethanol (B145695), methanol, or isopropanol (B130326) are commonly used. The aminoquinoline is dissolved in the chosen solvent, and then a solution of hydrochloric acid (either gaseous HCl dissolved in an inert solvent or concentrated aqueous HCl) is added. The dihydrochloride salt, being less soluble in the organic solvent than the free base, precipitates out of the solution.

Optimization of the process involves controlling the temperature, the rate of acid addition, and the stoichiometry to ensure complete conversion to the dihydrochloride salt and to obtain a precipitate with good filtration characteristics.

ParameterConsiderations
Solvent Should dissolve the free base but precipitate the salt. Common choices include alcohols (ethanol, methanol, isopropanol) and ethers.
Acid Source Gaseous HCl in an inert solvent, concentrated aqueous HCl, or HCl in an alcohol solution.
Stoichiometry At least two equivalents of HCl per equivalent of the diamine are required for the formation of the dihydrochloride salt.
Temperature Can influence the solubility of the salt and the crystal size. Cooling the solution after acid addition often promotes precipitation.

Crystallization Techniques for Enhanced Purity and Yield

Crystallization is a crucial step for the purification of the final product and for obtaining a solid material with desired physical properties, such as a specific crystalline form (polymorph). The purity and yield of the crystallized 7-bromoquinolin-3-amine dihydrochloride can be enhanced by carefully selecting and controlling the crystallization method.

Common crystallization techniques include:

Cooling Crystallization: This involves dissolving the crude salt in a suitable solvent at an elevated temperature and then slowly cooling the solution to induce crystallization. The slow cooling allows for the formation of well-defined crystals and the exclusion of impurities.

Antisolvent Crystallization: In this method, the dihydrochloride salt is dissolved in a solvent in which it is soluble. A second solvent (the antisolvent), in which the salt is insoluble, is then slowly added. This reduces the solubility of the salt in the mixed solvent system, causing it to crystallize.

Evaporative Crystallization: This technique involves the slow evaporation of the solvent from a saturated solution of the salt. As the solvent evaporates, the concentration of the salt increases, leading to supersaturation and subsequent crystallization.

Green Chemistry Principles in the Synthesis of this compound and Analogues

The application of green chemistry principles to the synthesis of quinoline scaffolds, including this compound and its analogues, is a important area of research aimed at reducing the environmental impact of chemical manufacturing. rasayanjournal.co.in Traditional methods for synthesizing quinolines often involve hazardous reagents, harsh reaction conditions, and the generation of significant waste. tandfonline.com Green chemistry offers a framework for developing more sustainable synthetic routes by focusing on aspects such as the use of safer solvents, renewable starting materials, catalytic reactions, and energy efficiency. researchgate.netnih.gov

One of the key green approaches is the use of alternative energy sources like microwave irradiation and ultrasound, which can accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. rasayanjournal.co.intandfonline.com For instance, a Nafion-mediated Friedländer synthesis of quinolines has been successfully carried out in ethanol under microwave conditions, providing an environmentally friendly route to this important heterocyclic core. mdpi.com

Solvent selection is another critical aspect of green synthesis. The ideal "green solvent" is non-toxic, readily available, and recyclable. researchgate.net Water, in particular, has been explored as a solvent for accelerating certain organic reactions, offering unique reactivity and selectivity compared to conventional organic solvents. researchgate.net Solvent-free, or solid-state, reactions represent an even more environmentally benign approach by eliminating the solvent altogether, which simplifies purification, reduces waste, and can sometimes lead to different product selectivities. tandfonline.com

Multicomponent reactions (MCRs) are also a cornerstone of green chemistry as they allow for the synthesis of complex molecules in a single step from three or more reactants, thereby reducing the number of synthetic steps, saving time and resources, and minimizing waste. rasayanjournal.co.in The development of MCRs for quinoline synthesis is an active area of research. nih.gov

The following table summarizes some green chemistry approaches applicable to the synthesis of quinoline derivatives.

Green Chemistry Principle/TechniqueDescriptionExample in Quinoline SynthesisPotential Benefits
Alternative Energy SourcesUse of microwaves or ultrasound to accelerate reactions.Nafion-mediated Friedländer synthesis under microwave irradiation. mdpi.comReduced reaction times, lower energy consumption, improved yields.
Green Solvents/Solvent-Free ConditionsUtilizing environmentally benign solvents like water or eliminating solvents entirely.Synthesis of quinolines using malic acid as a biocatalyst under solvent-free conditions. tandfonline.comReduced waste, simplified purification, lower toxicity.
Multicomponent Reactions (MCRs)Combining three or more reactants in a single step to build complex molecules.One-pot synthesis of functionalized quinolines. nih.govIncreased efficiency, reduced number of steps, atom economy.
Catalysis (Bio-, Heterogeneous)Employing catalysts to improve reaction efficiency and selectivity, and to enable catalyst recycling.Use of α-amylase as a biocatalyst or recyclable nano-carbon aerogels. tandfonline.comnih.govHigh selectivity, mild reaction conditions, catalyst reusability.

Novel Synthetic Approaches and Catalyst Development for Related Quinolines

Recent advancements in synthetic organic chemistry have led to the development of novel and more efficient methods for the synthesis of quinolines. These modern approaches often focus on the use of innovative catalysts and reaction pathways to achieve higher yields, greater functional group tolerance, and improved regioselectivity.

One significant area of development is the use of transition-metal-catalyzed C-H bond activation and annulation strategies. mdpi.com These methods allow for the direct formation of the quinoline ring system by activating otherwise inert C-H bonds, thus avoiding the need for pre-functionalized starting materials. For instance, rhodium-catalyzed ortho-C-H bond activation has been employed for the synthesis of quinoline carboxylates. mdpi.com Similarly, ruthenium-catalyzed aza-Michael addition and intramolecular annulation provide a simple and efficient route to substituted quinolines. mdpi.com Cobalt-catalyzed cyclization of 2-aminoaryl alcohols with ketones or nitriles offers a one-pot synthesis under mild, ligand-free conditions. mdpi.com

Transition-metal-free protocols have also gained considerable attention as a more sustainable alternative. mdpi.com These methods often utilize readily available and less toxic reagents and catalysts. For example, the synthesis of 3-acylquinolines has been achieved through a [4 + 2] annulation of anthranils and enaminones catalyzed by methanesulfonic acid (MSA) and sodium iodide (NaI) under mild conditions. mdpi.com

Photocatalysis represents another cutting-edge approach to quinoline synthesis. mdpi.com Photo-induced oxidative cyclization reactions can be used to construct the quinoline scaffold under mild conditions, often using visible light as the energy source. This method aligns well with the principles of green chemistry by reducing the reliance on high temperatures and harsh reagents. mdpi.com

The development of novel catalysts is central to these advanced synthetic methodologies. Researchers are continuously exploring new catalytic systems to improve the efficiency and scope of quinoline synthesis. This includes the use of metal nanoparticles, metal-organic frameworks (MOFs), and biocatalysts. nih.gov For example, copper(0)-catalyzed [3 + 2 + 1] annulation of anthranils and phenylacetaldehydes, with dioxygen as the terminal oxidant, provides a practical route to 8-acylquinolines. mdpi.com

The table below highlights some of the novel synthetic approaches and catalysts used in the synthesis of quinoline derivatives.

Synthetic ApproachCatalyst/Reagent SystemDescriptionKey Advantages
C-H Bond Activation/AnnulationRhodium, Ruthenium, Cobalt complexes. mdpi.comDirect formation of the quinoline ring via activation of C-H bonds.High atom economy, avoids pre-functionalization.
Transition-Metal-Free AnnulationMethanesulfonic acid (MSA) and NaI. mdpi.com[4 + 2] annulation of anthranils and enaminones to form 3-acylquinolines.Avoids the use of expensive and potentially toxic heavy metals.
Photo-induced Oxidative CyclizationPhotocatalysts and visible light. mdpi.comConstruction of the quinoline ring using light as an energy source.Mild reaction conditions, energy efficient.
Copper-Catalyzed AnnulationCu(0) with AgOTf and O₂ as the oxidant. mdpi.com[3 + 2 + 1] annulation to produce 8-acylquinolines.Broad functional group tolerance, practical route to challenging scaffolds.

Comprehensive Spectroscopic Characterization and Structural Elucidation of 7 Bromoquinolin 3 Amine Dihydrochloride

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the precise atomic connectivity and spatial arrangement of molecules. For 7-Bromoquinolin-3-amine (B594695) dihydrochloride (B599025), a combination of one-dimensional and multi-dimensional NMR experiments in a suitable deuterated solvent, such as DMSO-d6, would provide a complete structural assignment. The protonation of the quinoline (B57606) nitrogen and the 3-amino group in the dihydrochloride salt will significantly influence the chemical shifts, particularly of the aromatic protons and carbons, by increasing their deshielding.

Predicted 1H and 13C NMR Data:

Interactive Data Table: Predicted 1H NMR Chemical Shifts

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)
H-2~9.2dJ ≈ 2.5
H-4~8.5dJ ≈ 2.5
H-5~8.2dJ ≈ 8.8
H-6~7.8ddJ ≈ 8.8, 2.0
H-8~8.4dJ ≈ 2.0
NH2Broad singlet--
NH (ring)Broad singlet--

Interactive Data Table: Predicted 13C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)
C-2~148
C-3~135
C-4~120
C-4a~145
C-5~130
C-6~128
C-7~122
C-8~132
C-8a~149

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To definitively assign the predicted proton and carbon signals, a suite of two-dimensional (2D) NMR experiments is essential. researchgate.netyoutube.com

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (1H-1H) coupling networks. sdsu.edu For 7-Bromoquinolin-3-amine dihydrochloride, a cross-peak between H-5 and H-6 would be expected, confirming their ortho relationship. Similarly, correlations between the protons of the pyridine (B92270) ring (H-2 and H-4) would be observed if there were any long-range coupling.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (1H-13C). sdsu.edu Each protonated carbon atom would show a cross-peak corresponding to its attached proton, allowing for the direct assignment of the carbon signals for C-2, C-4, C-5, C-6, and C-8 based on the assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range (typically 2-3 bonds) correlations between protons and carbons. sdsu.edu HMBC is crucial for assigning quaternary carbons and piecing together the molecular skeleton. For instance, the H-2 proton would show correlations to C-3 and C-4, while H-8 would correlate to C-7 and C-8a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. While less critical for the rigid quinoline core, it can be useful in confirming spatial relationships between substituents and the ring system in more complex derivatives.

Solid-State NMR Spectroscopy for Crystal Structure Insights of Dihydrochloride Salts

Solid-state NMR (ssNMR) provides valuable information about the structure and intermolecular interactions within a crystalline lattice, which are averaged out in solution-state NMR. For this compound, ssNMR would be particularly insightful.

13C Cross-Polarization Magic Angle Spinning (CP-MAS) experiments would provide information on the carbon chemical shifts in the solid state, which can differ from solution due to packing effects and the absence of solvent interactions. Furthermore, techniques like 1H-13C HETCOR (Heteronuclear Correlation) in the solid state can confirm connectivities.

Of particular interest would be the use of 35Cl and 14N ssNMR. 35Cl ssNMR is highly sensitive to the local environment of the chloride ions, providing information on hydrogen bonding interactions with the protonated amine and quinoline nitrogen. nih.gov Similarly, 14N ssNMR can probe the electronic environment around the two nitrogen atoms, confirming their protonation state and involvement in hydrogen bonding within the crystal structure.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Isotopic Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For 7-Bromoquinolin-3-amine, HRMS would confirm its molecular formula, C9H7BrN2.

A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern. Bromine has two naturally occurring isotopes, 79Br and 81Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]+ and [M+2]+) of almost equal intensity, separated by two mass units. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

Fragmentation Pathway Analysis

In addition to determining the molecular formula, mass spectrometry provides structural information through the analysis of fragmentation patterns. Under electron ionization (EI) or collision-induced dissociation (CID), the molecular ion of 7-Bromoquinolin-3-amine would be expected to undergo characteristic fragmentation. A plausible fragmentation pathway would involve:

Loss of H: Formation of a stable radical cation.

Loss of HCN: A common fragmentation pathway for quinoline and other nitrogen-containing aromatic rings, leading to the formation of a bromo-indenyl cation.

Loss of Br•: Cleavage of the carbon-bromine bond to yield a fragment corresponding to 3-aminoquinoline (B160951) cation radical.

Retro-Diels-Alder (RDA) type fragmentation: While less common for the aromatic quinoline core itself, subsequent fragment ions might undergo ring-opening and further fragmentation.

Interactive Data Table: Predicted HRMS Fragments

m/z (predicted)Ion FormulaDescription
221.98/223.98[C9H7BrN2]+Molecular Ion (M+)
143.06[C9H7N2]+Loss of Br•
194.97/196.97[C8H6BrN]+Loss of HCN from M+

Vibrational Spectroscopy for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule by observing the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would exhibit characteristic absorption bands for the aromatic system, the amine group, and the C-Br bond. The dihydrochloride form will show distinctive features related to the protonated amine and quinoline nitrogen. researchgate.netnih.gov

Interactive Data Table: Predicted FTIR Absorption Bands

Wavenumber (cm-1)IntensityVibrational Mode
3400-3200Medium-Strong, BroadN-H stretching (primary amine)
3100-3000MediumAromatic C-H stretching
2800-2400Broad, StrongN+-H stretching (ammonium and pyridinium)
1620-1580Medium-StrongC=C and C=N stretching (aromatic rings)
1550-1450Medium-StrongN-H bending (primary amine)
1300-1000MediumC-N stretching
850-750StrongAromatic C-H out-of-plane bending
700-500Medium-StrongC-Br stretching

The broad and strong absorption in the 2800-2400 cm-1 region is particularly indicative of the hydrochloride salt, arising from the stretching vibrations of the N+-H bonds of the protonated amino group and the quinoline nitrogen. The positions and shapes of the N-H stretching and bending bands provide information about hydrogen bonding within the crystal lattice.

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, providing a detailed fingerprint of its chemical structure and bonding. For this compound, a Raman analysis would be expected to reveal characteristic peaks corresponding to the vibrations of the quinoline ring system, the C-Br bond, and the amine group.

A hypothetical data table for the Raman spectrum would include the observed peak positions (in wavenumbers, cm⁻¹), their relative intensities, and the assignment of these peaks to specific molecular vibrations.

Hypothetical Raman Spectral Data for this compound

Raman Shift (cm⁻¹) Intensity Vibrational Mode Assignment

The positions of these peaks would be influenced by the electronic effects of the bromine atom and the protonated amine group on the quinoline scaffold. For instance, the quinoline ring breathing modes and C-H bending vibrations would likely show shifts compared to unsubstituted quinoline. The C-Br stretching vibration would be expected at a characteristic low frequency.

X-ray Diffraction Analysis for Definitive Molecular and Crystal Structure

X-ray diffraction techniques are indispensable for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction of this compound

A standard crystallographic data table would summarize the key parameters obtained from such an analysis.

Hypothetical Single-Crystal X-ray Diffraction Data for this compound

Parameter Value
Chemical Formula C₉H₉BrCl₂N₂
Crystal System Data Not Available
Space Group Data Not Available
Unit Cell Dimensions Data Not Available
Volume Data Not Available
Z Data Not Available

Powder X-ray Diffraction for Polymorphic Forms and Salt Characterization

Powder X-ray diffraction (PXRD) is a versatile technique for characterizing polycrystalline materials. A PXRD pattern of this compound would serve as a unique fingerprint for this specific salt form. It is instrumental in identifying different polymorphic forms, which are different crystalline arrangements of the same molecule that can have distinct physical properties.

The analysis would involve comparing the experimental diffraction pattern with simulated patterns from single-crystal data (if available) to confirm phase purity. The data is typically presented as a plot of intensity versus the diffraction angle (2θ). A corresponding data table would list the 2θ values for the diffraction peaks and their relative intensities.

Hypothetical Powder X-ray Diffraction Data for this compound

2θ (°) d-spacing (Å) Relative Intensity (%)

Theoretical and Computational Chemistry Studies on 7 Bromoquinolin 3 Amine Dihydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and related properties of a molecule.

Density Functional Theory (DFT) has become a leading method in computational chemistry due to its favorable balance of accuracy and computational cost. scirp.orgnih.gov It is particularly well-suited for optimizing molecular geometries and analyzing electron distribution. For 7-Bromoquinolin-3-amine (B594695) Dihydrochloride (B599025), a DFT study would typically begin with a geometry optimization to find the lowest energy structure (the ground state). This is achieved by calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. mdpi.com Functionals like B3LYP, combined with basis sets such as 6-31G* or 6-311G(d,p), are commonly used for such calculations on quinoline (B57606) derivatives and have shown good agreement with experimental data where available. bohrium.comnih.govscirp.org

The optimization provides key geometric parameters, such as bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape.

Table 1: Predicted Geometric Parameters for 7-Bromoquinolin-3-amine Dihydrochloride from DFT Calculations This table is illustrative, showing typical parameters that would be determined in a DFT geometry optimization.

Parameter Description Predicted Value
C-Br Bond Length The distance between the carbon atom at position 7 and the bromine atom. ~1.90 Å
C-N (amine) Bond Length The distance between the carbon atom at position 3 and the amine nitrogen. ~1.40 Å
C=N (ring) Bond Length The average distance for the carbon-nitrogen double bond within the quinoline ring. ~1.37 Å
C-C (aromatic) Bond Length The average carbon-carbon bond length within the aromatic rings. ~1.40 Å
C-N-H (amine) Bond Angle The angle formed by a hydrogen, the amine nitrogen, and the carbon at position 3. ~109.5°
C-C-Br Bond Angle The angle involving the bromine substituent and adjacent ring carbons. ~120.0°

Once the geometry is optimized, the electronic density can be analyzed. This reveals how electrons are distributed across the molecule, which is crucial for understanding reactivity. A Molecular Electrostatic Potential (MEP) map can be generated to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For the dihydrochloride salt, positive potential would be concentrated around the protonated quinoline nitrogen and the ammonium (B1175870) group (-NH3+), indicating sites susceptible to nucleophilic attack, while negative potential would be associated with the bromine atom and the π-system of the rings. nih.gov Analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is also critical. The energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity and electronic excitation properties. nih.govankara.edu.tr

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. Methods like Hartree-Fock (HF) and more advanced post-HF methods (like Møller-Plesset perturbation theory, MP2) can provide highly accurate energetic data. bluelaze.com While computationally more demanding than DFT, they are often used as a benchmark for energetic and spectroscopic predictions. nih.gov

For this compound, ab initio calculations would be employed to obtain precise values for total energy, ionization potential, and electron affinity. These methods are particularly valuable for predicting spectroscopic properties. For instance, calculating the vibrational frequencies using ab initio methods can yield theoretical infrared (IR) and Raman spectra that can be compared with experimental results to confirm structural assignments. bluelaze.com

Table 2: Illustrative Comparison of Energetic Properties by Different Quantum Methods This table demonstrates the type of comparative data generated from different computational approaches.

Property Method Predicted Value (Illustrative)
Total Energy DFT (B3LYP/6-31G*) -2850 Hartrees
Total Energy Ab Initio (HF/6-31G*) -2845 Hartrees
HOMO-LUMO Gap DFT (B3LYP/6-31G*) 4.5 eV
HOMO-LUMO Gap Ab Initio (HF/6-31G*) 9.0 eV
Dipole Moment DFT (B3LYP/6-31G*) 8.5 D
Dipole Moment Ab Initio (HF/6-31G*) 8.9 D

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure, molecular mechanics and dynamics simulations are used to explore the conformational landscape and the dynamic behavior of molecules, especially in solution.

As a dihydrochloride salt, the compound's behavior is intrinsically linked to its environment, particularly in aqueous solutions. Computational models can account for solvent effects in two primary ways: implicitly, by treating the solvent as a continuous medium (e.g., using the Polarizable Continuum Model, PCM), or explicitly, by simulating individual solvent molecules. nih.govmdpi.com

For a detailed understanding of ion-solvent interactions, explicit solvent molecular dynamics (MD) simulations are performed. nih.govresearchgate.net In an MD simulation of this compound in water, the system would consist of the protonated quinoline ion, two chloride counter-ions, and a large number of water molecules in a simulation box. The simulation evolves the system over time by solving Newton's equations of motion for every atom.

This approach allows for a detailed analysis of the hydration shell —the layer of water molecules immediately surrounding the solute. nih.govrsc.org Key properties such as the radial distribution function (RDF) can be calculated to determine the average distance and number of water molecules surrounding the protonated nitrogen atoms and the chloride ions. The dynamics of these water molecules, including their residence time within the hydration shell and their reorientation rates, can reveal the extent of the solute's influence on the local water structure. nih.govarxiv.org

Table 3: Key Parameters from a Hydration Shell Analysis via MD Simulation This table outlines the typical outputs from a molecular dynamics simulation focused on solvation.

Parameter Description Expected Finding for the Cation
Radial Distribution Function (g(r)) Describes the probability of finding a water oxygen atom at a certain distance from a solute atom. Sharp peaks indicating structured hydration shells around the -NH3+ and quinolinium N-H+ groups.
Coordination Number The average number of water molecules in the first hydration shell. A defined number of water molecules (e.g., 4-6) strongly interacting via hydrogen bonds.
Water Residence Time The average time a water molecule spends in the first hydration shell before exchanging with the bulk. Longer residence times compared to bulk water, indicating strong ion-dipole interactions.
Hydrogen Bond Lifetime The average duration of a hydrogen bond between the solute and a water molecule. Strong, persistent hydrogen bonds between the protonated sites and surrounding water.

The dihydrochloride form implies that both the quinoline nitrogen and the 3-amino group are protonated. Computational methods can model how the protonation state changes with pH. Constant-pH molecular dynamics (CpH-MD) simulations can be used to predict the pKa values of the acidic sites, showing how the molecule's charge and conformation respond to changes in environmental pH. bakerlab.orgmdpi.comniu.edu

Furthermore, quinoline derivatives are known to participate in proton transfer (PT) reactions, particularly in the excited state (ESIPT). mdpi.comnih.gov While the dihydrochloride salt is already protonated in the ground state, computational studies using methods like Time-Dependent DFT (TD-DFT) can explore the dynamics of proton exchange with the solvent or potential deprotonation pathways upon photoexcitation. nih.govrsc.org Studies on related 7-aminoquinoline (B1265446) and 7-hydroxyquinoline (B1418103) systems have shown that long-range, solvent-assisted proton transfer is a key mechanism, where solvent molecules form a "proton wire" to shuttle a proton between the donor and acceptor sites. mdpi.comnih.gov TD-DFT based molecular dynamics can simulate these ultrafast events, providing a time-resolved description of the proton transfer mechanism. nih.gov

Prediction of Spectroscopic Parameters and Computational-Experimental Data Correlation

A primary application of computational chemistry is the prediction of spectroscopic data, which serves as a crucial link between theoretical models and experimental reality. ankara.edu.tr

DFT and ab initio frequency calculations produce a set of vibrational modes, each with a specific frequency and intensity. scirp.org These theoretical frequencies correspond to the peaks observed in experimental IR and Raman spectra. researchgate.net Due to approximations in the theory and the neglect of anharmonicity, calculated frequencies are often systematically higher than experimental ones. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve the correlation with experimental data. nih.gov A strong correlation between the scaled theoretical spectrum and the experimental one provides confidence in the accuracy of the computed molecular structure. mdpi.comresearchgate.net

Similarly, Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to the absorption bands in UV-Vis spectra. nih.govarxiv.org This allows for the assignment of experimental absorption peaks to specific electronic excitations, such as π-π* transitions within the quinoline ring system. nih.gov

Table 4: Illustrative Correlation of Calculated and Experimental Vibrational Frequencies (cm⁻¹) This table demonstrates how theoretical vibrational frequencies are compared against experimental data.

Vibrational Mode Calculated Frequency (Unscaled) Calculated Frequency (Scaled) Experimental Frequency Assignment
ν1 3520 3379 3380 N-H stretch (asymmetric)
ν2 3415 3278 3280 N-H stretch (symmetric)
ν3 1645 1579 1580 C=N/C=C ring stretch
ν4 1480 1421 1425 Aromatic ring stretch
ν5 840 806 805 C-H out-of-plane bend
ν6 550 528 530 C-Br stretch

By systematically comparing computed results with experimental data, a robust and detailed understanding of the structural, electronic, and dynamic properties of this compound can be achieved.

Chemical Reactivity and Mechanistic Investigations of 7 Bromoquinolin 3 Amine Dihydrochloride

Transformation Chemistry of the Bromo- Substituent

The bromine atom at the C-7 position of the quinoline (B57606) ring is a versatile handle for introducing molecular complexity, primarily through palladium-catalyzed cross-coupling reactions and, to a lesser extent, nucleophilic aromatic substitution.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira) at C-7

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The C-7 bromine atom of the quinoline core serves as an excellent electrophilic partner in these transformations.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, to form a C-C bond. acs.org For 7-bromoquinolin-3-amine (B594695), this reaction would enable the introduction of various aryl or vinyl substituents at the C-7 position. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. A variety of palladium catalysts and ligands can be employed, with reaction conditions generally tolerant of the amino group, especially if it is protected. acs.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction provides a direct method for the vinylation of the C-7 position. The catalytic cycle is similar to other palladium-catalyzed couplings, proceeding through oxidative addition, migratory insertion of the alkene, and subsequent β-hydride elimination. wikipedia.org The choice of catalyst, base, and solvent is crucial for achieving high yields and stereoselectivity. mdpi.commdpi.com Intramolecular Heck reactions are also a powerful strategy for constructing fused ring systems. wikipedia.org

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the C-7 position and a terminal alkyne, creating an alkynylquinoline derivative. organic-chemistry.orgwikipedia.org The reaction is typically co-catalyzed by palladium and copper salts and requires a base, often an amine, which can also serve as the solvent. organic-chemistry.orglibretexts.org The Sonogashira coupling is known for its mild reaction conditions and tolerance of various functional groups, making it suitable for complex molecule synthesis. wikipedia.org

Table 1: Overview of Cross-Coupling Reactions at C-7 of 7-Bromoquinoline (B152726) Derivatives
ReactionCoupling PartnerCatalyst System (Typical)Product Type
Suzuki-MiyauraAr-B(OH)₂ or Ar-B(OR)₂Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₂CO₃)7-Arylquinolin-3-amine
HeckAlkene (e.g., Styrene, Acrylate)Pd(0) catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N)7-Vinylquinolin-3-amine
SonogashiraTerminal AlkynePd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N)7-Alkynylquinolin-3-amine

Nucleophilic Displacements at the Halogenated Position

While direct nucleophilic aromatic substitution (SNAr) on unactivated aryl halides is challenging, modern catalytic methods have enabled such transformations. The Buchwald-Hartwig amination is a premier example, facilitating the coupling of aryl halides with a wide range of amine nucleophiles. wikipedia.orgorganic-chemistry.orgacsgcipr.org This palladium-catalyzed reaction allows for the replacement of the C-7 bromine with primary or secondary amines, amides, or other nitrogen-containing groups to form new C-N bonds. libretexts.orgbeilstein-journals.org The catalytic cycle involves oxidative addition of the 7-bromoquinoline to the palladium catalyst, formation of a palladium-amido complex, and subsequent reductive elimination to yield the 7-aminoquinoline (B1265446) derivative. nih.gov The choice of phosphine (B1218219) ligand is critical to the success and scope of this reaction. wikipedia.org

Reactivity of the Amine Functionality at C-3

The primary amino group at the C-3 position is a key site for functionalization, readily undergoing reactions typical of aromatic amines, such as acylation, alkylation, and arylation, as well as diazotization.

Acylation, Alkylation, and Arylation Reactions of the Amino Group

Acylation: The 3-amino group can be readily acylated using acyl chlorides or anhydrides to form the corresponding amides. researchgate.net This reaction is often used to protect the amino group or to introduce new functional moieties. For instance, reaction with acetyl chloride in a suitable solvent would yield N-(7-bromoquinolin-3-yl)acetamide.

Alkylation: N-alkylation of the 3-amino group can be achieved with alkyl halides. However, controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, offers a more controlled method for synthesizing secondary and tertiary amines. Modifications of related quinoline antimalarials like mefloquine (B1676156) have demonstrated the feasibility of N-alkylation on amino groups within the quinoline scaffold system. nih.gov

Arylation: The formation of a C-N bond between the 3-amino group and an aryl group can be accomplished via methods like the Chan-Lam coupling, which uses boronic acids as the arylating agent in the presence of a copper catalyst. mdpi.comresearchgate.net This reaction is an attractive alternative to palladium-catalyzed methods for N-arylation.

Diazotization and Subsequent Transformations

The 3-amino group can be converted into a diazonium salt (Ar-N₂⁺) by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. masterorganicchemistry.com Aromatic diazonium salts are versatile intermediates that can be subsequently transformed into a wide array of functionalities through reactions like the Sandmeyer reaction. wikipedia.orgnih.govorganic-chemistry.org

Sandmeyer Reaction: This copper(I)-catalyzed reaction allows for the replacement of the diazonium group with various nucleophiles. masterorganicchemistry.comwikipedia.org For example, treatment of the 7-bromoquinolin-3-yl diazonium salt with CuCl, CuBr, or CuCN would yield 7-bromo-3-chloroquinoline, 3,7-dibromoquinoline, or 7-bromoquinoline-3-carbonitrile, respectively. nih.gov

Other Transformations: The diazonium group can also be displaced by other nucleophiles. For example, reaction with potassium iodide yields the 3-iodo derivative, and heating in aqueous acid produces the 3-hydroxyquinoline.

Table 2: Potential Transformations of the 3-Diazonium Group
ReagentReaction NameProduct (Functional Group at C-3)
CuCl / HClSandmeyer-Cl (Chloro)
CuBr / HBrSandmeyer-Br (Bromo)
CuCN / KCNSandmeyer-CN (Cyano)
H₂O, ΔHydrolysis-OH (Hydroxy)
KI--I (Iodo)

Cycloaddition Reactions and Annulation Strategies Involving the Quinoline Core

The quinoline ring system, being an electron-deficient heteroaromatic, can participate in various cycloaddition and annulation reactions, leading to the formation of complex, fused polycyclic structures. nih.govmdpi.comrsc.org These reactions typically involve the benzene (B151609) or pyridine (B92270) portion of the quinoline core.

Diels-Alder and Hetero-Diels-Alder Reactions: The quinoline nucleus can act as a dienophile or, more commonly in its activated forms, as a diene in [4+2] cycloaddition reactions. The aza-Diels-Alder reaction, such as the Povarov reaction, is particularly useful for synthesizing fused polycyclic N-heterocycles by reacting imines (derived from anilines) with electron-rich alkenes. rsc.orgresearchgate.net Inverse electron demand Diels-Alder reactions have also been developed for accessing functionalized quinolines. acs.org

Annulation Strategies: Annulation refers to the building of a new ring onto an existing one. Various strategies exist for the annulation of the quinoline core. researchgate.netmdpi.com These often involve multi-step sequences or cascade reactions initiated by functional groups already present on the quinoline ring. For example, a [4+2] annulation using 2-azidobenzaldehydes is a versatile method for synthesizing substituted quinolines. nih.gov Transition metal-catalyzed oxidative annulation is another powerful modern strategy that leverages C-H activation to construct fused systems. mdpi.com These methods provide access to complex heterocyclic systems with significant biological and material applications. rsc.org

Regioselectivity and Stereoselectivity in Chemical Transformations

The regioselectivity of reactions involving 7-Bromoquinolin-3-amine is primarily influenced by the electronic properties of the quinoline ring system, which is a fusion of a benzene ring and a pyridine ring. The positions on the quinoline ring exhibit different reactivities towards electrophilic and nucleophilic attack.

For nucleophilic substitution reactions, the pyridine ring is more susceptible to attack, particularly at the 2- and 4-positions, due to the electron-withdrawing effect of the nitrogen atom. The presence of the electron-donating amino group at the 3-position may modulate this reactivity. The bromine atom at the 7-position can also be a site for nucleophilic substitution, typically via transition-metal-catalyzed cross-coupling reactions.

Influence of the Dihydrochloride (B599025) Salt Form on Reaction Kinetics and Thermodynamics

The dihydrochloride salt form of 7-Bromoquinolin-3-amine, where both the quinoline nitrogen and the 3-amino group are protonated, has a profound influence on the compound's reactivity, and consequently on the kinetics and thermodynamics of its chemical transformations.

Reaction Kinetics:

The protonation of the nitrogen atoms significantly deactivates the quinoline ring towards electrophilic attack. The positive charges on the molecule repel incoming electrophiles, thereby increasing the activation energy and slowing down the reaction rate for electrophilic substitutions.

Conversely, the protonated quinoline ring is more activated towards nucleophilic attack. The increased positive charge density on the ring makes it a better electron acceptor. This would likely lead to an increase in the rate of nucleophilic substitution reactions compared to the free base form.

The solubility of the compound is also affected by its salt form. The dihydrochloride salt is generally more soluble in polar protic solvents, which can influence the choice of reaction medium and, in turn, the reaction kinetics.

Thermodynamics:

The stability of the starting material, intermediates, and products will be different for the salt form compared to the free base. For example, the protonated form is thermodynamically more stable in acidic conditions. Any reaction that consumes or generates protons will have its equilibrium position affected by the initial dihydrochloride state of the reactant.

Detailed quantitative data on the kinetic and thermodynamic parameters for reactions of 7-Bromoquinolin-3-amine dihydrochloride are not extensively documented. However, the qualitative effects of the dihydrochloride salt form can be predicted based on the fundamental principles of physical organic chemistry.

Advanced Applications of 7 Bromoquinolin 3 Amine Dihydrochloride As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Heterocyclic Systems

The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, and its derivatives are key components in numerous biologically active compounds. nih.gov 7-Bromoquinolin-3-amine (B594695) dihydrochloride (B599025) serves as an ideal starting material for the synthesis of a wide array of complex heterocyclic systems due to its inherent reactivity. researchgate.net The presence of both a nucleophilic amino group and a bromo-substituted aromatic ring allows for a diverse range of chemical transformations.

The synthesis of fused tetracyclic systems containing a quinoline nucleus is a significant area of research due to the broad-spectrum biological properties of these compounds. nih.gov The structure of 7-bromoquinolin-3-amine is well-suited for creating such complex systems. The amino group at the C-3 position can participate in condensation and cyclization reactions with various electrophiles to form new rings fused to the quinoline core. For instance, reaction with diketones, ketoesters, or other bifunctional reagents can lead to the formation of pyrimido[5,4-c]quinoline or similar fused systems. researchgate.net

Simultaneously, the bromine atom at the C-7 position is a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations. nih.gov This allows for the introduction of complex substituents which can then undergo intramolecular cyclization to form bridged or further fused ring systems. A synthetic strategy could involve an initial coupling reaction at the C-7 position followed by a cyclization reaction involving the C-3 amino group, or vice versa, providing a modular approach to a variety of complex heterocyclic structures. nih.govtandfonline.com

The functionalization of the quinoline moiety at different positions is a key strategy for modulating the pharmacological activity of its derivatives. nih.gov 7-Bromoquinolin-3-amine serves as a bifunctional scaffold, enabling the selective and sequential introduction of diverse functional groups. The differential reactivity of the amino and bromo groups allows for orthogonal chemical strategies. The amino group can be readily acylated, alkylated, or converted into other nitrogen-containing functionalities, while the bromo group is reserved for C-C or C-N bond-forming cross-coupling reactions. orgsyn.org This dual reactivity is instrumental in building libraries of polyfunctionalized quinoline derivatives for screening in drug discovery programs. nih.govnih.gov

The following table summarizes the distinct synthetic transformations possible at the two functional positions of the 7-bromoquinolin-3-amine scaffold.

Functional GroupPositionPotential Synthetic TransformationsResulting Functionality
Amino (-NH₂)C-3Acylation, Alkylation, Reductive Amination, Diazotization, CondensationAmides, Secondary/Tertiary Amines, Azo compounds, Imines
Bromo (-Br)C-7Suzuki Coupling, Heck Reaction, Sonogashira Coupling, Buchwald-Hartwig Amination, CyanationAryl/Heteroaryl groups, Alkenes, Alkynes, Amines, Nitriles

Role in the Design and Synthesis of Ligands for Transition Metal Catalysis

The quinoline framework is a common feature in ligands used for transition metal catalysis. The nitrogen atom within the quinoline ring can coordinate to a metal center, and additional donor atoms elsewhere in the molecule can create a chelating effect, enhancing the stability and modifying the reactivity of the catalyst.

7-Bromoquinolin-3-amine dihydrochloride is a promising precursor for novel ligand synthesis. The 3-amino group, along with the quinoline nitrogen, can act as a bidentate N,N-donor ligand. Furthermore, the 7-bromo position provides a site for introducing other coordinating groups. For example, a phosphine (B1218219) group could be installed via a coupling reaction to create a pincer-type or bidentate N,P-ligand. The steric and electronic properties of the resulting ligand can be fine-tuned by modifying the substituents, influencing the efficiency and selectivity of the metal catalyst in various organic transformations.

Integration into Advanced Organic Materials and Polymers

Functionalized quinoline derivatives are of interest in materials science for the development of organic electronic materials. chemimpex.com Compounds with extended π-conjugated systems that include the quinoline moiety can exhibit useful photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

This compound can be used as a monomer in the synthesis of advanced organic materials. The bromo group is a key functionality for polymerization reactions, particularly through transition-metal-catalyzed polycondensation reactions like Suzuki or Stille coupling. This allows for the integration of the quinoline unit into the backbone of a conjugated polymer. The amino group at the C-3 position can be used to tune the electronic properties (e.g., HOMO/LUMO levels) of the resulting polymer or to serve as an attachment point for cross-linking or post-polymerization modification. A related isomer, 4-amino-8-bromoquinoline, has been noted for its utility in formulating organic electronic materials, suggesting a similar potential for the 7-bromo-3-amino scaffold. chemimpex.com

Development of Novel Reagents and Methodologies in Organic Synthesis

The unique arrangement of functional groups in this compound makes it a valuable tool for the development of new synthetic methodologies. The presence of two distinct reactive sites allows for the design of novel multi-component or cascade reactions where the molecule acts as a linchpin, bringing together several reactants in a single, efficient operation. acs.org

For example, a methodology could be developed where a one-pot reaction involves a Suzuki coupling at the 7-position, followed by a condensation reaction with the 3-amino group to rapidly assemble complex molecular structures. nih.gov Moreover, the amino group could be used as an internal directing group to facilitate C-H activation at an adjacent position on the quinoline ring, enabling the introduction of new functional groups with high regioselectivity. Such strategies, which leverage the inherent bifunctionality of the molecule, contribute to the advancement of synthetic efficiency and atom economy in organic chemistry. rsc.org

Q & A

Q. What synthetic methodologies are recommended for synthesizing 7-Bromoquinolin-3-amine dihydrochloride?

While direct synthesis pathways for this compound are not explicitly detailed in the evidence, analogous brominated compounds (e.g., 4-Bromobenzyl chloride) suggest common strategies such as halogenation of quinoline precursors, followed by amine functionalization and dihydrochloride salt formation via hydrochloric acid neutralization . Key steps include controlling reaction stoichiometry to ensure dihydrochloride formation (2:1 base-to-acid ratio) and purification via recrystallization. Characterization should involve NMR (for bromine and amine groups) and mass spectrometry to confirm molecular weight.

Q. How does the dihydrochloride formulation affect the compound's physicochemical properties?

The dihydrochloride salt enhances water solubility and stability compared to the free base, critical for in vitro assays. The two chloride ions neutralize the compound’s cationic centers, improving ionic interactions with biological targets (e.g., bacterial cell membranes) . Stability studies should assess hygroscopicity and thermal decomposition using thermogravimetric analysis (TGA), referencing protocols for similar dihydrochloride salts (e.g., octenidine dihydrochloride’s in vivo stability ).

Q. What analytical techniques are essential for characterizing this compound?

Purity assessment requires HPLC with UV detection (λ ~254 nm for aromatic systems) and ion-pair chromatography to resolve dihydrochloride salts. Structural confirmation via 1^1H/13^13C NMR should highlight the bromoquinoline backbone and amine proton shifts. Elemental analysis (C, H, N, Br, Cl) validates stoichiometry, as seen in studies on 3-Bromopropionyl chloride .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro cytotoxicity and in vivo tolerability?

Discrepancies may arise from differences in metabolic clearance or tissue-specific responses. To address this, adopt a tiered approach:

  • Compare cytotoxicity in primary cell lines vs. immortalized cells, using octenidine dihydrochloride’s in vivo wound-healing models as a reference .
  • Conduct pharmacokinetic studies (e.g., plasma protein binding, tissue distribution) to identify protective mechanisms in vivo.
  • Evaluate organ-specific toxicity via histopathology in animal models, as demonstrated for benzidine dihydrochloride derivatives .

Q. What strategies optimize antimicrobial efficacy against resistant pathogens?

  • Structure-Activity Relationship (SAR): Modify the quinoline core’s substituents (e.g., bromine position) to enhance membrane penetration, inspired by octenidine’s anti-pseudomonal activity .
  • Synergy Studies: Test combinations with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to counteract resistance mechanisms.
  • Biofilm Assays: Use microtiter plate models to assess efficacy against biofilm-embedded P. aeruginosa, replicating burn wound colonization studies .

Q. How can systematic SAR studies improve pharmacological profiles?

  • Targeted Modifications: Introduce electron-withdrawing groups (e.g., fluorine) to the quinoline ring to enhance electrophilic interactions, as seen in LSD1 inhibitors like bomedemstat dihydrochloride .
  • Metabolic Stability: Incorporate deuterium at labile positions (e.g., amine groups) to prolong half-life, referencing deuterated analogs in pharmacokinetic studies .
  • Crystallography: Resolve the compound’s binding mode to microbial targets (e.g., DNA gyrase) using X-ray diffraction, leveraging methods applied to dihydrochloride salts of enzyme inhibitors .

Methodological Considerations

  • Data Contradiction Analysis: Cross-validate findings using orthogonal assays (e.g., microbial kill curves vs. ATP bioluminescence) to minimize false positives/negatives.
  • Ethical Compliance: Adhere to safety protocols for handling brominated amines, including fume hood use and PPE, as outlined for hazardous dihydrochlorides .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.